molecular formula C7H6IN3O B1298451 6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 309742-29-8

6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

Cat. No.: B1298451
CAS No.: 309742-29-8
M. Wt: 275.05 g/mol
InChI Key: FWRVUOOGWBABBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one (CAS 309742-29-8) is a halogenated heterocyclic compound serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery . This scaffold is of significant research value as it is structurally analogous to known inhibitors of protein kinases such as CK2 and PIM1, which are promising molecular targets in oncology . The iodine atom at the 6-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships and the development of novel bioactive molecules . The imidazo[4,5-b]pyridine core is a privileged structure in the design of kinase inhibitors, and related compounds have shown potent activity against targets like PAK4 and Aurora-A kinase . This product is intended for research purposes as a building block in the synthesis of more complex chemical entities for biological evaluation. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6-iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6IN3O/c1-11-6-5(10-7(11)12)2-4(8)3-9-6/h2-3H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRVUOOGWBABBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)I)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347608
Record name 6-Iodo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309742-29-8
Record name 6-Iodo-3-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Iodination of 3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

One of the most common methods for synthesizing 6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is through the iodination of 3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one. The process typically follows these steps:

  • Reagents : Iodine (I₂) or iodinating agents such as N-iodosuccinimide (NIS) are used.

  • Conditions : The reaction is generally carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions.

  • Mechanism : The iodine atom is introduced at the 6-position of the imidazo ring through electrophilic aromatic substitution.

Suzuki-Miyaura Cross-Coupling Reaction

Another effective method for synthesizing derivatives of this compound is through the Suzuki-Miyaura cross-coupling reaction:

  • Reagents : A boronic acid derivative and a palladium catalyst (e.g., Pd(PPh₃)₄) are used.

  • Conditions : The reaction is typically performed in a polar solvent such as ethanol or water at elevated temperatures (around 80–100 °C).

C–H Arylation

C–H arylation has emerged as a powerful strategy for functionalizing imidazo[4,5-b]pyridine derivatives:

  • Reagents : Aryl halides and copper(I) salts are commonly employed.

  • Conditions : The reaction generally requires heating in the presence of a base like cesium carbonate in DMF or similar solvents.

Summary Table of Preparation Methods

Method Key Reagents Conditions Mechanism
Iodination Iodine or NIS Reflux in acetonitrile/DMF Electrophilic aromatic substitution
Suzuki-Miyaura Coupling Boronic acid, Pd catalyst Ethanol/water at 80–100 °C Cross-coupling between aryl halide and boronic acid
C–H Arylation Aryl halides, Cu(I) salts Heating with base in DMF Direct C–H activation followed by arylation

Research indicates that compounds like this compound exhibit significant biological activity, particularly as potential inhibitors for various kinases involved in inflammatory pathways. The incorporation of iodine enhances their reactivity, making them suitable intermediates in drug development.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that 6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one exhibits promising anticancer properties. Studies have shown that derivatives of imidazo[4,5-b]pyridine can inhibit specific kinases involved in cancer progression. For instance, compounds with similar structures have been evaluated for their ability to inhibit protein kinases such as PI3K and mTOR, which are critical in cancer cell proliferation and survival .

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Imidazo[4,5-b]pyridine derivatives have demonstrated activity against various bacterial strains and fungi. The introduction of iodine is believed to enhance the lipophilicity and cellular uptake of these compounds, leading to increased efficacy against microbial pathogens .

Material Science Applications

1. Organic Electronics
this compound can be utilized in the development of organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films is essential for device fabrication .

2. Photonic Devices
Due to its photochemical stability and electronic characteristics, this compound is being explored for use in photonic devices. Its application in sensors and light-emitting materials could lead to advancements in optical communication technologies .

Case Study 1: Anticancer Screening

A study conducted on a series of imidazo[4,5-b]pyridine derivatives, including this compound, revealed significant cytotoxic effects against various cancer cell lines. The study utilized MTT assays to evaluate cell viability and found that the compound effectively inhibited cell growth at low micromolar concentrations .

Case Study 2: Antimicrobial Evaluation

In a comparative study on the antimicrobial activities of various imidazo[4,5-b]pyridine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed that this compound exhibited superior activity compared to non-halogenated analogs, highlighting the role of iodine in enhancing antimicrobial efficacy .

Mechanism of Action

The mechanism of action of 6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The imidazo[4,5-b]pyridin-2-one core allows for diverse substitutions, influencing electronic properties, solubility, and biological activity. Below is a comparison of key derivatives:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
6-Iodo-3-methyl 6-I, 3-CH₃ C₇H₆IN₃O 275.05 High lipophilicity due to iodine; potential for radio-labeling applications.
6-Bromo-3-methyl (CAS 148038-83-9) 6-Br, 3-CH₃ C₇H₆BrN₃O 231.05 Planar structure with hydrogen-bonded dimers; used in medicinal chemistry .
6-Chloro (CAS 304861-88-9) 6-Cl C₆H₄ClN₃O 169.57 Smaller halogen; lower molecular weight; common intermediate for further derivatization .
Oxazolo[4,5-b]pyridin-2-one Oxygen atom in place of N C₆H₃ClN₂O₂ 170.55 Reduced basicity; altered hydrogen-bonding capacity compared to imidazo analogs .
Thiazolo[4,5-b]pyridin-2-one Sulfur atom in place of N Varies Varies Enhanced π-stacking interactions; reported as PDE III inhibitors .

Key Observations :

  • Planarity : Bromo and iodo derivatives exhibit near-planar fused-ring systems, facilitating π-π interactions in protein binding .
  • Hydrogen Bonding : The 2-keto group and N-H in imidazo derivatives enable dimer formation (e.g., bromo analog), which may influence crystal packing and solubility .

Biological Activity

6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound belonging to the imidazo[4,5-b]pyridine family. Its molecular formula is C7H6IN3O, and it has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antiviral properties, supported by case studies and research findings.

The compound features:

  • Iodine atom at the 6th position
  • Methyl group at the 3rd position
  • Carbonyl group at the 2nd position of the imidazo[4,5-b]pyridine ring system

These structural characteristics contribute to its reactivity and biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies:

Anticancer Activity

Research indicates that compounds with imidazo[4,5-b]pyridine scaffolds exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that derivatives of imidazo[4,5-b]pyridine can inhibit cancer cell proliferation. One study reported IC50 values for related compounds against various cancer cell lines, indicating potent inhibitory effects. For example, a structurally similar compound exhibited IC50 values of 22.73 nM against HDAC1 and 20.08 nM against HDAC2 .

Antimicrobial Activity

This compound has demonstrated antimicrobial properties:

  • Bacterial Inhibition : Studies have shown that related compounds exhibit high activity against both Gram-positive and Gram-negative bacteria. For instance, some derivatives showed minimum inhibitory concentration (MIC) values as low as 0.097 µg/mL against Streptococcus pyogenes .
CompoundMIC (µg/mL)Target Organism
Compound A0.097S. pyogenes
Compound B0.78E. coli
Compound C0.50S. aureus

Antiviral Activity

The antiviral potential of imidazo[4,5-b]pyridine derivatives has also been explored:

  • Zika Virus Inhibition : Some studies have indicated that compounds similar to this compound can inhibit viral replication in vitro with EC50 values around 2.4 μM for Zika virus .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways in cancer cells.
  • Receptor Modulation : It can also modulate receptor activities that are crucial for microbial resistance mechanisms.

Case Study 1: Anticancer Efficacy

In a study evaluating various imidazo[4,5-b]pyridine derivatives for anticancer properties, researchers found that a derivative with a similar structure to this compound significantly reduced tumor growth in xenograft models.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests revealed that compounds derived from the imidazo[4,5-b]pyridine scaffold exhibited strong bacteriostatic effects against common pathogens such as Staphylococcus aureus and Escherichia coli.

Q & A

Basic: What are the established synthetic routes for 6-Iodo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one?

Methodological Answer:
The synthesis typically involves alkylation of the parent imidazo[4,5-b]pyridin-2(3H)-one scaffold. For bromo analogs (e.g., 6-bromo derivatives), methyl iodide is used under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO. The iodine substituent at position 6 can be introduced via halogen exchange or direct iodination of a precursor. For example, bromo-to-iodo substitution may employ CuI or NaI in acetonitrile under reflux. Yields depend on reaction time, temperature, and stoichiometry of the methylating agent .

Key Steps:

  • Halogenation: Introduce iodine at position 6 via nucleophilic substitution or metal-mediated exchange.
  • Methylation: React with methyl iodide (1.2–2.0 equiv) in the presence of a base (e.g., K₂CO₃) at 60–80°C for 6–24 hours.
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

Basic: How is the molecular structure of this compound confirmed experimentally?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a solvent mixture (e.g., ethyl acetate/hexane). Data collection is performed on a diffractometer (e.g., Bruker D8 Venture) with MoKα radiation (λ = 0.71073 Å). Structural refinement uses SHELX programs (e.g., SHELXL for refinement, SHELXS for solution). Key parameters include:

  • Planarity: The fused imidazo-pyridine system typically shows planarity (r.m.s. deviation <0.02 Å) .
  • Hydrogen Bonding: N–H···O interactions form dimers in the crystal lattice (e.g., N–H distance ~1.86 Å, angle ~169°) .
    Complementary Techniques:
  • NMR/IR: Confirm methyl group incorporation (¹H NMR: δ ~3.4 ppm for N–CH₃; IR: C=O stretch ~1700 cm⁻¹).
  • Mass Spectrometry: ESI-MS or HRMS validates molecular weight .

Advanced: What challenges arise in crystallographic analysis of halogenated imidazo[4,5-b]pyridinones?

Methodological Answer:

  • Disorder in Halogen Positions: Heavy atoms like iodine may exhibit positional disorder, requiring TWINABS or SADABS for absorption correction .
  • Planarity Distortions: Bulky substituents (e.g., 1,3-dioxolane groups) disrupt planarity, complicating refinement. Use restraints for bond distances/angles .
  • Hydrogen Bonding Networks: Dimers may form via N–H···O bonds, but solvent inclusion (e.g., DMF) can alter packing. Test multiple crystallization conditions .
    Solutions:
  • Collect high-resolution data (θ > 25°).
  • Apply SHELXL constraints (e.g., ISOR, DELU) for anisotropic refinement of iodine .

Advanced: How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

Methodological Answer:

  • Position 6 (Iodo Substituent): Halogens influence electronic properties and binding affinity. Iodo groups enhance lipophilicity and π-stacking in hydrophobic pockets (e.g., kinase ATP-binding sites) .
  • Position 3 (Methyl Group): Methylation at N3 prevents tautomerization, stabilizing the lactam form critical for H-bond acceptor activity .
    SAR Strategies:
  • Functionalization: Introduce sulfonamides or acrylonitriles at position 2 to modulate solubility and target engagement .
  • Bioisosteres: Replace iodine with CF₃ or CN groups to balance steric and electronic effects .

Advanced: How are computational methods (e.g., DFT) used to predict electronic properties?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to analyze frontier orbitals (HOMO/LUMO). Iodo substituents lower LUMO energy, enhancing electrophilicity .
  • Docking Studies: Use AutoDock Vina to model interactions with targets (e.g., Akt1 kinase). The planar core fits into hydrophobic clefts, while the carbonyl group coordinates Mg²⁺ ions .
    Validation:
  • Compare calculated IR/NMR spectra with experimental data to validate models .

Advanced: How to resolve contradictions in reaction yields or selectivity?

Methodological Answer:

  • Case Study: Conflicting yields in alkylation (e.g., 73% vs. <50%) may stem from solvent/base choice. DMF/K₂CO₃ gives higher yields than THF/NaH due to better solubility of intermediates .
  • Control Experiments:
    • Monitor reaction progress via TLC/HPLC.
    • Test alternative catalysts (e.g., TBAB for phase transfer in biphasic systems) .
  • Mechanistic Insight: Use ¹H NMR to detect byproducts (e.g., over-alkylation at N1 vs. N3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.